molecular formula C20H12CuF6O4 B12877176 copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione

copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione

Cat. No.: B12877176
M. Wt: 493.8 g/mol
InChI Key: CQMGHOODDNLIPM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione typically involves the reaction of copper(II) salts with 4,4,4-trifluoro-1-phenylbutane-1,3-dione. One common method is as follows:

    Starting Materials: Copper(II) acetate monohydrate and 4,4,4-trifluoro-1-phenylbutane-1,3-dione.

    Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions.

    Procedure: The copper(II) acetate monohydrate is dissolved in the solvent, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione is added to the solution. The mixture is heated under reflux for several hours, during which the copper complex forms.

    Isolation: The resulting product is isolated by filtration, washed with cold solvent, and dried under reduced pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the copper ion is oxidized to a higher oxidation state.

    Reduction: Reduction reactions can reduce the copper ion to a lower oxidation state.

    Substitution: The ligand (4,4,4-trifluoro-1-phenylbutane-1,3-dione) can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

    Substitution: Ligand substitution reactions often involve the use of other β-diketones or phosphine ligands under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions result in new copper complexes with different ligands.

Scientific Research Applications

Copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione has several scientific research applications:

    Chemistry: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.

    Medicine: Research is ongoing to explore its use in medicinal chemistry, including its potential as an anticancer agent.

    Industry: The compound is used in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.

Mechanism of Action

The mechanism of action of copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound can interact with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Copper;4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar structure but with a methyl group on the phenyl ring.

    Copper;4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione: Contains a thiophene ring instead of a phenyl ring.

    Copper;4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione: Contains a furan ring instead of a phenyl ring.

Uniqueness

Copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione is unique due to its specific ligand structure, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C20H12CuF6O4

Molecular Weight

493.8 g/mol

IUPAC Name

copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione

InChI

InChI=1S/2C10H6F3O2.Cu/c2*11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7;/h2*1-6H;/q2*-1;+2

InChI Key

CQMGHOODDNLIPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C(F)(F)F.[Cu+2]

Origin of Product

United States

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